molecular formula C7H6O6 B12387064 (+)-Osbeckic acid

(+)-Osbeckic acid

Cat. No.: B12387064
M. Wt: 186.12 g/mol
InChI Key: UAFTYLJFMASQBP-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-Osbeckic acid is a naturally occurring compound known for its unique chemical properties and potential applications in various scientific fields. It is a type of phenolic acid, which means it contains a phenol moiety with a carboxylic acid group. Phenolic acids are known for their antioxidant, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Osbeckic acid can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes using primary alcohols or aldehydes. The use of Grignard reagents is also common in industrial settings due to the efficiency and scalability of the reaction .

Chemical Reactions Analysis

Types of Reactions

(+)-Osbeckic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form quinones.

    Reduction: Reduction reactions can convert it to the corresponding alcohol.

    Esterification: Reacting with alcohols to form esters.

Common Reagents and Conditions

Major Products

    Oxidation: Quinones.

    Reduction: Alcohols.

    Esterification: Esters.

Scientific Research Applications

(+)-Osbeckic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its antioxidant properties and potential to protect cells from oxidative stress.

    Medicine: Investigated for its antimicrobial and anti-inflammatory effects, making it a potential candidate for drug development.

    Industry: Used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of (+)-Osbeckic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

(+)-Osbeckic acid can be compared with other phenolic acids, such as:

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and wide range of applications make it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C7H6O6

Molecular Weight

186.12 g/mol

IUPAC Name

5-[(S)-carboxy(hydroxy)methyl]furan-2-carboxylic acid

InChI

InChI=1S/C7H6O6/c8-5(7(11)12)3-1-2-4(13-3)6(9)10/h1-2,5,8H,(H,9,10)(H,11,12)/t5-/m0/s1

InChI Key

UAFTYLJFMASQBP-YFKPBYRVSA-N

Isomeric SMILES

C1=C(OC(=C1)C(=O)O)[C@@H](C(=O)O)O

Canonical SMILES

C1=C(OC(=C1)C(=O)O)C(C(=O)O)O

Origin of Product

United States

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